9-Methoxy-9-borabicyclo[3.3.1]nonane, also known as B-Methoxy-9-BBN, is prepared by the reaction of 9-Borabicyclo[3.3.1]nonane (9-BBN) with methanol. PubChem, National Institutes of Health: ) This reaction results in the substitution of a hydrogen atom on the boron atom with a methoxy group (CH3O).
-Methoxy-9-borabicyclo[3.3.1]nonane finds applications in various areas of scientific research, primarily due to its unique properties:
9-Methoxy-9-borabicyclo[3.3.1]nonane, often abbreviated as 9-Methoxy-9-borabicyclo[3.3.1]nonane, is a boron-containing compound with the molecular formula C₉H₁₇BO. This compound is characterized by its bicyclic structure, which consists of a boron atom integrated into a bicyclo[3.3.1] framework. The presence of the methoxy group enhances its reactivity and solubility, making it a valuable reagent in various
During hydroboration, the empty p orbital on the boron atom in 9-M-9-BBN accepts the pi electrons from the alkene, forming a new C-B bond. The regioselectivity arises due to the steric bulk of the methoxy group, directing the boron atom towards the less hindered carbon in the alkene []. The stereoselectivity is determined by the chair-like transition state formed during the reaction [].
9-Methoxy-9-borabicyclo[3.3.1]nonane is primarily used as a hydroborating agent and plays a crucial role in several chemical transformations:
Several methods exist for synthesizing 9-Methoxy-9-borabicyclo[3.3.1]nonane:
The applications of 9-Methoxy-9-borabicyclo[3.3.1]nonane are diverse and include:
Studies on the interactions of 9-Methoxy-9-borabicyclo[3.3.1]nonane focus on its reactivity with various substrates:
Several compounds share structural similarities with 9-Methoxy-9-borabicyclo[3.3.1]nonane, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
9-Borabicyclo[3.3.1]nonane | Bicyclic boron compound | Commonly used for hydroboration without methoxy group |
9-Fluoro-9-borabicyclo[3.3.1]nonane | Bicyclic boron compound | Fluorine substitution alters reactivity |
9-Aminoborabicyclo[3.3.1]nonane | Bicyclic boron compound | Contains an amino group; useful for amine synthesis |
Uniqueness: The presence of the methoxy group in 9-Methoxy-9-borabicyclo[3.3.1]nonane enhances its solubility and reactivity compared to its analogs, making it particularly effective in cross-coupling reactions and selective hydroboration processes.